2-Methylbenzenesulfonic acid
Overview
Description
2-Methylbenzenesulfonic acid is an organosulfur compound and a sulfonic acid derivative.
Scientific Research Applications
Visualization and Quantitation of Amines : A study by Gallo and Walters (1986) showed that 2-Amino-5-methylbenzenesulfonic acid is effective in visualizing and quantitating aliphatic amines in reversed-phase ion pair chromatography, with a minimum detectable concentration of M (Gallo & Walters, 1986).
Synthesis Optimization : Li et al. (2015) discussed improving the yield of 2-amino-5-chloro-4-methylbenzenesulfonic acid synthesis by optimizing reaction conditions and utilizing concentrated sulfuric acid (Li et al., 2015).
Catalysis in Fischer Indole Synthesis : Hu, Fang, and Li (2016) found that 4-methylbenzenesulfonic acid-based ionic liquid on silica gel efficiently catalyzes Fischer indole synthesis, allowing easy recovery and reuse without significant loss of activity (Hu, Fang, & Li, 2016).
Oxidizing Reagent : Koposov et al. (2006) identified 2-Iodoxybenzenesulfonic acid as a potentially important oxidizing agent, with its reductive decomposition yielding the cyclic tautomeric form of 2-iodosylbenzenesulfonic acid (Koposov et al., 2006).
Synthesis of Functionalized Sulfonamides : Alizadeh, Rostamnia, and Esmaili (2007) demonstrated a method for synthesizing functionalized sulfonamides using alkyl isocyanide and dialkyl acetylenedicarboxylate with 4-methylbenzenesulfonic acid monohydrate (Alizadeh, Rostamnia, & Esmaili, 2007).
Dye Intermediate Synthesis : Han-xi (2011) described the synthesis of 3-N-ethyl-4-methylbenzenesulfonic acid as a dye intermediate using a gaseous sulfur trioxide sulfonation method (Han-xi, 2011).
Crystal Structure and Proton Conductivity : Pisareva et al. (2010) investigated the crystal structure and proton conductivity of 2-hydroxy-4-methylbenzenesulfonic acid dihydrate, finding a monoclinic crystal system and a conductivity of S/cm at 298 K, increasing with humidity (Pisareva et al., 2010).
Mechanism of Action
Target of Action
2-Methylbenzenesulfonic acid, also known as o-toluenesulfonic acid They can donate a proton (H+) to a target molecule, initiating a reaction .
Mode of Action
The mode of action of this compound is primarily based on its acidic properties. As a strong acid, it can donate a proton to a target molecule, which can initiate a variety of chemical reactions. This proton donation can activate other molecules, making them more reactive and enabling further chemical transformations .
Biochemical Pathways
As a strong acid and potential catalyst, it can be involved in a variety of chemical reactions, including those in organic synthesis .
Result of Action
The molecular and cellular effects of this compound are not well-documented in the literature. As a strong acid, it can potentially cause chemical burns or irritation if it comes into contact with skin or mucous membranes. In a chemical reaction, it can act as a catalyst, speeding up the reaction and leading to the formation of the desired product .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect its acidity and therefore its reactivity. Additionally, temperature and pressure can also influence the rate and direction of the reactions it catalyzes .
Biochemical Analysis
Biochemical Properties
It is known that benzenesulfonic acid, a related compound, can participate in various biochemical reactions . The presence of the sulfonic acid group (-SO3H) makes it a strong acid, capable of donating a proton in biochemical reactions . The methyl group may influence its interactions with enzymes, proteins, and other biomolecules .
Molecular Mechanism
Given its structural similarity to benzenesulfonic acid, it may share some of its properties . For instance, the sulfonic acid group might interact with biomolecules through hydrogen bonding or ionic interactions
Properties
IUPAC Name |
2-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLYYCQCTBFVLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045035 | |
Record name | 2-Methylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzenesulfonic acid, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
88-20-0 | |
Record name | o-Toluenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylbenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Toluene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.645 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZHF5BMF7N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 2-Methylbenzenesulfonic acid derivatives in industrial chemistry?
A1: Derivatives of this compound, particularly those with substitutions at the 4-position (like 4-amino-2-methylbenzenesulfonic acid) are often used as intermediates in the production of dyes and pigments. For example, FD&C Red No. 40, a widely used food dye, utilizes 4-amino-2-methylbenzenesulfonic acid as a key starting material in its synthesis [, , ].
Q2: The research mentions a new UHPLC method for analyzing impurities in FD&C Red No. 40. Why is the analysis of these impurities, some of which are derived from this compound, important?
A2: Ensuring the purity of color additives like FD&C Red No. 40 is crucial for consumer safety. Impurities, even in trace amounts, can have unintended toxicological effects. Therefore, sensitive analytical techniques like UHPLC are vital for monitoring and quantifying these impurities, including those originating from intermediates like this compound derivatives [].
Q3: The research highlights the use of 4-amino-2-methylbenzenesulfonic acid in the synthesis of FD&C Red No. 40. Are there other reported reactions or applications of this specific derivative?
A3: Yes, beyond its role in dye synthesis, 4-amino-2-methylbenzenesulfonic acid has been investigated for its reactivity in hydrogen-isotope exchange reactions with tritiated water vapor []. This type of research contributes to understanding the reactivity of different functional groups within the molecule, which can be valuable for various applications, including potential development of analytical methods or exploration of novel reaction pathways.
Q4: The study emphasizes the importance of optimizing reaction conditions to maximize yield. Are there specific challenges associated with the synthesis of this compound derivatives that necessitate such optimization?
A4: While the provided research doesn't directly address the synthesis of this compound, it does showcase optimization strategies for a related sulfonation reaction using thionyl chloride []. Sulfonation reactions can be challenging to control, often leading to the formation of undesired isomers or byproducts. Factors like temperature, solvent choice, and reactant ratios play a crucial role in directing the reaction towards the desired product and achieving a high yield.
Q5: Considering the focus on analytical techniques in the provided research, are there specific analytical challenges associated with characterizing and quantifying this compound and its derivatives?
A5: While the research doesn't directly address this question, it's plausible that analyzing these compounds could pose challenges. For instance, the presence of similar structures and the potential for multiple ionic forms could complicate separation and detection. The development of a robust and validated analytical method like the UHPLC method described in [] highlights the importance of addressing such challenges to ensure accurate and reliable analysis of these compounds in complex matrices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.